molecular formula C20H20N2O2 B161623 Odalprofen CAS No. 137460-88-9

Odalprofen

Cat. No.: B161623
CAS No.: 137460-88-9
M. Wt: 320.4 g/mol
InChI Key: YRSBGQIQVSGCJT-UHFFFAOYSA-N
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Description

ODALPROFEN is a chemical compound known for its analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ODALPROFEN involves several steps, starting from basic organic compounds. The process typically includes:

    Step 1: Formation of an intermediate compound through a reaction involving a base and an organic halide.

    Step 2: The intermediate is then subjected to a series of reactions, including oxidation and reduction, to form the final product.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The industrial methods also incorporate advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: ODALPROFEN undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, where hydrogen is added or oxygen is removed.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

ODALPROFEN has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ODALPROFEN involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2. By reducing the production of prostaglandins, this compound effectively alleviates pain and inflammation .

Comparison with Similar Compounds

ODALPROFEN is unique in its structure and mechanism of action compared to other analgesic compounds. Some similar compounds include:

    Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but has a different chemical structure.

    Naproxen: Similar to ibuprofen, it is an NSAID with a distinct chemical structure and slightly different pharmacokinetic properties.

    Ketoprofen: Another NSAID with a similar mechanism of action but different chemical properties.

This compound stands out due to its specific molecular interactions and potential for targeted therapeutic applications .

Properties

IUPAC Name

methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBGQIQVSGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869878
Record name Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137460-88-9
Record name Odalprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODALPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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